molecular formula C12H13ClF3N B3054191 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 58778-52-2

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3054191
CAS No.: 58778-52-2
M. Wt: 263.68 g/mol
InChI Key: LVCXDUNCMUJCDN-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 58778-52-2) is a heterocyclic compound featuring a tetrahydropyridine ring substituted with a trifluoromethylphenyl group at the 4-position. Its molecular formula is C₁₂H₁₃ClF₃N (molecular weight: 275.69 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-5,16H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCXDUNCMUJCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615862
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58778-52-2
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method includes the reaction of 4-iodophenyl trifluoromethyl ether with a tetrahydropyridine derivative under specific conditions to introduce the trifluoromethyl group . The reaction conditions often require the use of a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 4-(5-Fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • Structure : Differs by an additional fluorine substituent at the 5-position of the phenyl ring.
  • Synthesis : Hydrogenation of the tetrahydropyridine precursor using Pt₂O₄ under H₂ yielded 78% of the piperidine derivative. Key
    • ¹H NMR : δ 8.81 (br s, 2H), 7.80 (dd, J = 9.3, 6.0 Hz, 1H).
    • ESI MS : m/z = 248 [M + H]+ .
  • Comparison : The additional fluorine increases molecular polarity but may reduce lipophilicity compared to the target compound.
b) 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (CAS: 43064-12-6)
  • Structure : Lacks the trifluoromethyl group, replaced by a simple phenyl ring.
  • Properties : Melting point = 202–203.5°C; molecular weight = 195.68 g/mol .
  • Comparison : The absence of the electron-withdrawing trifluoromethyl group likely reduces metabolic stability and alters receptor-binding affinity.
c) 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS: 1978-61-6)
  • Structure : Fluorine substituent at the para position of the phenyl ring.
  • Properties : Melting point = 169–173°C; molecular weight = 213.68 g/mol .
  • Comparison : The fluorine atom introduces moderate electronegativity, contrasting with the strong electron-withdrawing effect of the trifluoromethyl group in the target compound.

Complex Heterocyclic Derivatives

a) 6-Fluoro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride (45m)
  • Structure : Fused pyridoindole system with a trifluoromethyl group.
  • Synthesis : Yield = 32% via condensation of hydrazine hydrochloride and tert-butyl 4-oxopiperidine-1-carboxylate .
  • Comparison : The fused ring system enhances rigidity and may improve CNS penetration but complicates synthesis compared to the simpler tetrahydropyridine scaffold.
b) MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Structure : Methyl group on the nitrogen and a phenyl ring.
  • Biological Activity : Neurotoxin causing Parkinsonism via selective damage to substantia nigra neurons .

Functional Group Modifications

a) CI 966 Hydrochloride
  • Structure : Contains bis(trifluoromethyl)phenyl groups and a carboxylic acid moiety.
  • Relevance : Demonstrates how additional functional groups (e.g., carboxylic acid) can diversify pharmacological activity .
b) 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
  • Structure : Bromine substituent at the 4-position.
  • Properties : Molecular formula = C₅H₉BrClN (molecular weight = 198.49 g/mol ) .
  • Comparison : Bromine’s larger atomic radius and polarizability may alter binding kinetics compared to the trifluoromethyl group.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
Target Compound (CAS: 58778-52-2) 275.69 N/A 4-(Trifluoromethyl)phenyl
4-Phenyl analog (CAS: 43064-12-6) 195.68 202–203.5 Phenyl
4-(4-Fluorophenyl) analog (CAS: 1978-61-6) 213.68 169–173 4-Fluorophenyl
4-Bromo analog (CAS: 2044836-45-3) 198.49 N/A Bromine
  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to phenyl or fluorophenyl analogs, enhancing membrane permeability.
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, prolonging half-life .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C₁₂H₁₂F₃N, with a molecular weight of approximately 227.23 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂F₃N
  • Molecular Weight : 227.23 g/mol
  • CAS Number : Not specified in the search results but generally recognized in chemical databases.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in the breakdown of neurotransmitters. In vitro studies have indicated moderate inhibition with IC₅₀ values around 10.4 μM for AChE and 7.7 μM for BChE .
  • Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing properties of the compound, which may contribute to its antioxidant capabilities by scavenging free radicals .

In Vitro Studies

Several studies have explored the pharmacological effects of this compound:

  • Cholinesterase Inhibition : A study reported that derivatives containing trifluoromethyl groups exhibited dual inhibitory effects against AChE and BChE. The presence of halogen atoms was correlated with increased inhibitory activity against these enzymes .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. For instance, it showed significant cytotoxicity against MCF-7 breast cancer cells, indicating potential therapeutic applications in oncology .

Case Studies

  • Study on Neuroprotective Effects : In a study investigating neuroprotective effects against amyloid-beta-induced cytotoxicity in neuronal cell lines, compounds similar to 4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine were found to enhance cell viability and reduce amyloid plaque formation .
  • Anticancer Activity : A recent study highlighted that derivatives of tetrahydropyridine structures demonstrated promising anticancer activity through mechanisms involving apoptosis induction and inhibition of cell proliferation in hypopharyngeal tumor models .

Data Summary

Activity TypeTarget/Cell LineIC₅₀ Value (μM)Notes
Cholinesterase InhibitionAChE10.4Moderate inhibition observed
Cholinesterase InhibitionBChE7.7Enhanced by trifluoromethyl substitution
CytotoxicityMCF-7 (Breast Cancer)-Significant cytotoxic effects noted
Antioxidant ActivityFree Radical Scavenging-Potential antioxidant properties

Q & A

Basic: What are the optimal synthetic routes for 4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the trifluoromethylphenyl group to the tetrahydropyridine core .
  • Cyclization : Employ acid-mediated cyclization of precursor amines or imines to form the tetrahydropyridine ring .
  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous conditions to improve stability and crystallinity .
    Key Considerations : Optimize reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) to enhance yield. Purification via recrystallization or column chromatography is critical to isolate high-purity product .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (distinct ¹⁹F NMR signals at ~-60 ppm) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Basic: What are the stability profiles of this compound under varying storage and experimental conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar hydrochlorides) .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–9) via HPLC; the trifluoromethyl group may enhance hydrolytic resistance compared to non-fluorinated analogs .
  • Light Sensitivity : Store in amber vials at -20°C under inert atmosphere to prevent photodegradation or oxidation .

Advanced: How to design experiments to identify its pharmacological targets or mechanisms of action?

Answer:

  • Radioligand Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels) using tritiated or fluorescently labeled analogs .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., monoamine transporters) .
  • Gene Knockout Models : Use CRISPR/Cas9-modified cell lines to validate target engagement .
    Note : Cross-validate findings with orthogonal assays (e.g., functional cAMP assays) to address false positives .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Reproducibility Checks : Standardize experimental conditions (e.g., cell lines, buffer composition) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Structural Confirmation : Re-analyze compound batches via NMR/X-ray to rule out degradation or isomerization .

Advanced: What strategies optimize synthetic yield and scalability for in vivo studies?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to improve coupling efficiency .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and scalability .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How to design pharmacokinetic (PK) and toxicity studies for preclinical evaluation?

Answer:

  • In Vivo PK : Administer compound to rodent models and measure plasma half-life using LC-MS/MS. Focus on bioavailability and blood-brain barrier penetration .
  • Toxicity Profiling : Conduct Ames tests for mutagenicity and acute toxicity studies (LD₅₀) in compliance with OECD guidelines .
  • Metabolite Identification : Use high-resolution mass spectrometry to detect and quantify major metabolites in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

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